4-Methyl-3-oxomorpholine-2-carboxylic acid

COMT Inhibition Enzyme Assay Drug Discovery

Choose 4-Methyl-3-oxomorpholine-2-carboxylic acid (CAS: 96905-33-8) for a unique heterocyclic scaffold that avoids the regioselectivity issues of simpler morpholine analogs. Its validated COMT inhibitor activity (IC50 860 nM) makes it a proven starting point for CNS drug discovery, while continuous flow production guarantees >97% purity for reliable scale-up. The ability to form soluble lithium salts further supports lead optimization. Procure with confidence for R&D and pilot-scale synthesis where structural precision and batch consistency are non-negotiable.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B15260762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-oxomorpholine-2-carboxylic acid
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCN1CCOC(C1=O)C(=O)O
InChIInChI=1S/C6H9NO4/c1-7-2-3-11-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,9,10)
InChIKeyOZCSEBGJECAUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-oxomorpholine-2-carboxylic acid: Structural and Reactivity Profile for Scientific Procurement


4-Methyl-3-oxomorpholine-2-carboxylic acid (CAS: 96905-33-8) is a heterocyclic building block featuring a morpholine ring with a ketone group at position 3 and a carboxylic acid at position 2 . Its molecular formula is C6H9NO4, with a molecular weight of 159.14 g/mol . The compound is characterized by a secondary amine group, a carbonyl group, and a carboxylic acid functional group, which collectively dictate its reactivity and utility in organic synthesis . It is commercially available as a research chemical, typically supplied with a purity of ≥95% .

4-Methyl-3-oxomorpholine-2-carboxylic acid: Why Analog Substitution is Not Trivial


While numerous morpholine carboxylic acid derivatives exist as synthetic intermediates, 4-methyl-3-oxomorpholine-2-carboxylic acid occupies a specific niche due to its unique combination of functional groups. The presence of the N-methyl group, the 3-oxo moiety, and the 2-carboxylic acid creates a distinct reactivity profile that is not replicated by simple analogs like morpholine-3-carboxylic acid or 4-methylmorpholine-2-carboxylic acid. Attempts to substitute this compound with a structurally similar analog may lead to different reaction outcomes, such as altered regioselectivity in coupling reactions, or may fail entirely in synthetic sequences that rely on the specific pKa or nucleophilicity of this exact scaffold [1]. Furthermore, the compound's demonstrated activity as a COMT inhibitor (IC50 = 860 nM) [2] is a property that is highly sensitive to structural modifications and cannot be assumed for its congeners.

4-Methyl-3-oxomorpholine-2-carboxylic acid: A Quantitative Evidence Guide for Differentiated Selection


Catechol-O-Methyltransferase (COMT) Inhibition Potency vs. In-Class Baseline

4-Methyl-3-oxomorpholine-2-carboxylic acid demonstrates measurable inhibitory activity against human membrane-bound catechol-O-methyltransferase (MB-COMT), with a reported IC50 of 860 nM [1]. This activity distinguishes it from many simple morpholine carboxylic acids which are typically inactive or far less potent. While this value is orders of magnitude weaker than clinical COMT inhibitors like tolcapone (IC50 ~ 0.2-1 nM) [2], it establishes a baseline for this scaffold that can be improved through medicinal chemistry optimization.

COMT Inhibition Enzyme Assay Drug Discovery

Industrial Purity Benchmark: >97% via Continuous Flow Synthesis

Industrial-scale production of 4-methyl-3-oxomorpholine-2-carboxylic acid utilizes continuous flow reactors, which allows for precise control over reaction parameters and mitigates thermal instability risks. This process consistently yields a product with a purity exceeding 97% . In contrast, standard batch synthesis of analogous morpholine carboxylic acids often results in lower purity (typically 95% or less) due to challenges in controlling exotherms and byproduct formation . The higher purity benchmark can reduce or eliminate the need for further purification steps in downstream applications.

Process Chemistry Scale-Up Continuous Flow

Enhanced Salt Formation for CNS Drug Delivery vs. Parent Acid

The carboxylic acid group of 4-methyl-3-oxomorpholine-2-carboxylic acid enables straightforward salt formation. Specifically, its lithium salt (lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate) is reported to exhibit enhanced aqueous solubility, a property that is leveraged for the development of CNS-targeted drug candidates . While the parent acid is soluble in polar solvents , the salt form offers a distinct advantage for formulations requiring high drug loading or for in vivo studies where rapid dissolution is critical. This is a tangible advantage over non-ionizable morpholine analogs.

Drug Delivery CNS Targeting Salt Formation

4-Methyl-3-oxomorpholine-2-carboxylic acid: Validated Application Scenarios for Procurement Decisions


Lead Discovery for COMT Inhibitor Programs

Based on its verified IC50 of 860 nM against human MB-COMT [1], 4-methyl-3-oxomorpholine-2-carboxylic acid serves as a tractable fragment for structure-based drug design aimed at developing novel COMT inhibitors. Its moderate activity, combined with its low molecular weight (159.14 g/mol) and synthetic accessibility, makes it an ideal starting point for hit-to-lead campaigns focused on Parkinson's disease and other neurological indications.

Process Chemistry Scale-Up and Continuous Flow Manufacturing

The compound's established production via continuous flow reactors, which reliably yields >97% purity , makes it a preferred building block for process chemists. This method mitigates thermal instability risks, ensuring a consistent supply of high-quality material for multi-step synthesis, a critical factor in both R&D and pilot-scale manufacturing.

Precursor for CNS-Targeted Drug Conjugates

The compound's ability to form lithium salts with enhanced solubility positions it as a strategic intermediate for creating CNS-penetrant drug candidates. This is particularly relevant for medicinal chemistry programs where improving the aqueous solubility and bioavailability of lead compounds is a primary objective.

Dual Photoredox/Nickel Catalysis Method Development

4-Methyl-3-oxomorpholine-2-carboxylic acid belongs to the class of α-oxy morpholine carboxylic acids that have been successfully employed in decarboxylative C(sp2)–C(sp3) cross-coupling reactions using dual nickel/photoredox catalysis [2]. This established methodology makes the compound a validated substrate for creating complex, multivector architectures, directly relevant to medicinal chemists exploring novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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